3-Octyloxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

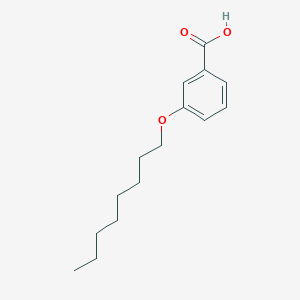

3-Octyloxybenzoic acid: is an organic compound with the molecular formula C15H22O3. It is also known as 3-(octyloxy)benzoic acid. This compound is characterized by the presence of a benzoic acid core substituted with an octyloxy group at the third position. It is commonly used in the manufacturing of various products and has applications in different scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, 3-(octyloxy)- typically involves the esterification of benzoic acid with octanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of benzoic acid, 3-(octyloxy)- can be scaled up using similar esterification processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

化学反応の分析

Types of Reactions: 3-Octyloxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of various substituted benzoic acid derivatives.

科学的研究の応用

Chemistry: 3-Octyloxybenzoic acid is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It is used in experiments to understand its effects on microbial growth and its mechanism of action as a preservative .

Medicine: The compound is investigated for its potential therapeutic applications. Research is ongoing to explore its use in drug formulations and its efficacy in treating various medical conditions .

Industry: this compound finds applications in the production of liquid crystals and other advanced materials. It is used in the manufacturing of electronic devices and display technologies .

作用機序

The mechanism of action of benzoic acid, 3-(octyloxy)- involves its interaction with cellular components. It is known to disrupt microbial cell membranes, leading to cell lysis and death. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their function and preventing microbial growth . In the context of liquid crystals, the compound’s molecular structure allows it to form ordered phases, contributing to the unique properties of the materials .

類似化合物との比較

4-(Octyloxy)benzoic acid: Similar in structure but with the octyloxy group at the fourth position.

3,4,5-Tris(octyloxy)benzoic acid: Contains three octyloxy groups at the third, fourth, and fifth positions.

p-Octyloxybenzoic acid: Another positional isomer with the octyloxy group at the para position.

Uniqueness: 3-Octyloxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its position-specific substitution allows for targeted applications in various fields, making it a valuable compound for research and industrial use .

生物活性

3-Octyloxybenzoic acid (C15H22O3) is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial effects, potential applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid featuring an octyloxy group attached to the benzene ring. Its molecular structure can be represented as follows:

- Molecular Formula : C15H22O3

- Molar Mass : 250.34 g/mol

- IUPAC Name : 4-(Octyloxy)benzoic acid

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. Notably, it has shown effectiveness against Staphylococcus aureus and Bacillus subtilis. The compound acts synergistically with existing antibiotics, enhancing their efficacy in targeting bacterial cell wall biosynthesis.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of approximately 0.15 μg/mL against S. aureus, indicating strong antibacterial potential .

- Mechanism of Action : The primary mechanism involves inhibition of undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), enzymes crucial for bacterial cell wall synthesis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Study on Antimicrobial Activity

A study conducted by researchers synthesized various benzoic acid derivatives, including this compound, to evaluate their antibacterial properties. The findings revealed that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with other antibiotics .

| Compound | ED50 (μg/mL) | Synergistic Effect |

|---|---|---|

| This compound | 0.15 | Yes |

| Control Antibiotic A | 0.5 | No |

| Control Antibiotic B | 0.3 | Yes |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with octanol under controlled conditions. Characterization techniques such as NMR and HPLC are employed to confirm the structure and purity of the synthesized compound .

Summary of Findings

The biological activity of this compound presents promising avenues for further research and application in pharmacology. Its potent antimicrobial properties, coupled with potential anti-inflammatory effects, position it as a candidate for drug development aimed at treating bacterial infections and inflammatory diseases.

特性

IUPAC Name |

3-octoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-11-18-14-10-8-9-13(12-14)15(16)17/h8-10,12H,2-7,11H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFCEJRFZZMNLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442164 |

Source

|

| Record name | Benzoic acid, 3-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79785-45-8 |

Source

|

| Record name | Benzoic acid, 3-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。